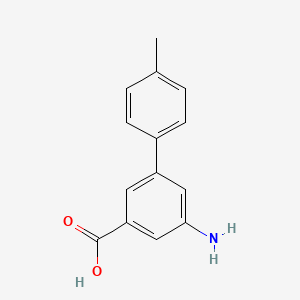

3-Amino-5-(4-methylphenyl)benzoic acid

Overview

Description

3-Amino-5-(4-methylphenyl)benzoic acid is a related compound of the anti-inflammatory agent Mesalazine . Mesalazine belongs to a group of drugs referred to as aminosalicylates and is generally used in the treatment of inflammatory bowel disease .

Synthesis Analysis

The synthesis of 1,3,5-triazine aminobenzoic acid derivatives, which could be related to the compound , has been reported . The synthesis involved the use of microwave irradiation, which resulted in the desired products in less time, good yield, and higher purity .

Scientific Research Applications

Advanced Oxidation Processes (AOPs) and Environmental Impact Advanced oxidation processes (AOPs) have been widely studied for their effectiveness in degrading various organic compounds, including pharmaceuticals like acetaminophen, in aqueous media. These processes lead to the generation of various by-products, kinetics, and mechanisms. A comprehensive review of AOPs highlights their role in addressing water scarcity and environmental pollution by breaking down recalcitrant compounds. The study provides insights into the degradation pathways, by-products, and biotoxicity of these processes, underlining their potential environmental impact and importance in ecosystem preservation (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Antituberculosis Activity of Organotin Complexes Organotin complexes have demonstrated significant antituberculosis activity, suggesting a promising avenue for therapeutic applications. A review focusing on the antituberculosis properties of these complexes reveals the structural diversity and biological activity of organotin moieties. The study underscores the potential of organotin compounds in combating Mycobacterium tuberculosis, with a detailed examination of the influence of ligand environment, organic groups attached to tin, and compound structure on their antituberculosis efficacy (Iqbal, Ali, & Shahzadi, 2015).

Regulation of Gut Functions by Benzoic Acid Benzoic acid, commonly used as an antibacterial and antifungal preservative in foods and feeds, has been shown to improve growth and health by promoting gut functions. Research indicates that appropriate levels of benzoic acid can enhance gut functions by regulating enzyme activity, redox status, immunity, and microbiota. However, excessive administration may adversely affect gut health. This highlights the role of benzoic acid in nutrition and its potential to modulate intestinal physiology for improved health outcomes (Mao, Yang, Chen, Yu, & He, 2019).

Influence of Metals on Biologically Important Ligands The interaction between metals and biologically important ligands, such as benzoic acid, plays a crucial role in biochemical processes. A comprehensive review of the influence of metals on the electronic system of ligands like benzoic acid provides insights into the physico-chemical interactions that underpin their biological activities. Understanding these interactions is essential for deciphering the biochemical pathways involved in metal-ligand complexes and their implications for health and disease (Lewandowski, Kalinowska, & Lewandowska, 2005).

Safety and Hazards

The safety data sheet of a similar compound, 5-Amino-3-(4-methylphenyl)pyrazole, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

3-Amino-5-(4-methylphenyl)benzoic acid, also known as AMBA, is a crucial building block of many drug candidates . It has been found to target β-catenin via direct affinity interaction within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686) . β-catenin is a key protein in the Wnt signaling pathway, which plays a critical role in cell growth and differentiation .

Mode of Action

AMBA interacts with β-catenin, inducing its ubiquitination and proteasomal degradation . This interaction disrupts the Wnt signaling pathway, which can inhibit the proliferation of cancer cells .

Biochemical Pathways

The primary biochemical pathway affected by AMBA is the Wnt signaling pathway. By targeting β-catenin, AMBA disrupts the normal functioning of this pathway, leading to changes in cell growth and differentiation .

Result of Action

The primary result of AMBA’s action is the inhibition of the Wnt signaling pathway. This can lead to decreased cell proliferation, particularly in cancer cells . Additionally, AMBA has been found to have antioxidant properties , which could contribute to its overall effects.

Properties

IUPAC Name |

3-amino-5-(4-methylphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-9-2-4-10(5-3-9)11-6-12(14(16)17)8-13(15)7-11/h2-8H,15H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLTBHWJXBLGNJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=CC(=C2)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10562245 | |

| Record name | 5-Amino-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129192-17-2 | |

| Record name | 5-Amino-4′-methyl[1,1′-biphenyl]-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129192-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 3-(aminomethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B3046684.png)

![N-(furan-2-ylmethyl)-6-(methylsulfonyl)benzo[d]thiazol-2-amine](/img/structure/B3046687.png)

![2-((3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetic acid](/img/structure/B3046688.png)